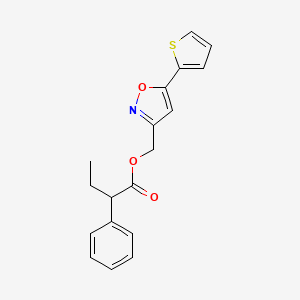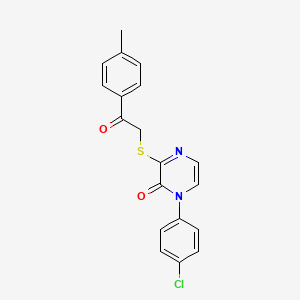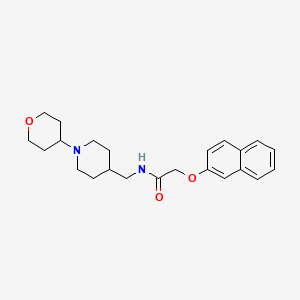![molecular formula C16H20N2O5 B2708338 N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421504-31-5](/img/structure/B2708338.png)
N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a 1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide group, which is a type of spiro compound. Spiro compounds are typically used in medicinal chemistry due to their unique three-dimensional structures .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have a three-dimensional shape due to the presence of the spiro ring system. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, which could contribute to the compound’s potential bioactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Typically, amides (like the carboxamide group in this compound) can undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and stability .Scientific Research Applications
Crystal Structure and Thermodynamic Properties
Research by Zeng, Wang, and Zhang (2021) on a derivative of 1,5-dioxaspiro[5.5] coupled with a benzimidazole moiety, demonstrated its crystal structure belonging to the triclinic, P-1 space group. This study, although not directly on N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, showcases the importance of crystallographic and thermodynamic studies in understanding the properties of structurally related compounds. The research included quantum chemical computations and thermodynamic property analysis, illustrating the methods used to determine the nature of similar compounds (Zeng, Wang, & Zhang, 2021).
Antiviral Evaluation
A study on new spirothiazolidinone derivatives, including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, evaluated their antiviral activity, highlighting the potential of spirolinked compounds in medicinal chemistry. The compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the versatility of the spirothiazolidinone scaffold for developing antiviral molecules. This indicates a potential area of application for this compound in antiviral research (Apaydın, Loy, Stevaert, & Naesens, 2020).
Microwave-Assisted Synthesis
Macleod et al. (2006) reported the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, emphasizing the efficiency of modern synthetic techniques in constructing complex spirocyclic frameworks. This study showcases the potential for rapid and efficient synthesis methods for compounds like this compound, which could be beneficial in streamlining pharmaceutical and material science research (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound has been synthesized and evaluated for its antitumor activities against various cell lines
Cellular Effects
Preliminary studies suggest that the compound may have potent growth inhibition properties against certain human cancer cell lines
Molecular Mechanism
Preliminary studies suggest that the compound may induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-15(17-12-1-2-13-14(9-12)22-11-21-13)18-5-8-23-16(10-18)3-6-20-7-4-16/h1-2,9H,3-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMKPHGLKBVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2708256.png)

![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)
![(3R,4R)-1-Oxa-8-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2708261.png)





![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2708271.png)
![2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide](/img/structure/B2708273.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2708274.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)

